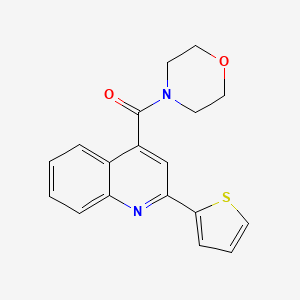![molecular formula C11H12ClN3S B5327420 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole](/img/structure/B5327420.png)
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole, also known as CTDMT, is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. This compound has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.
作用機序
The mechanism of action of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of ribonucleotide reductase, an enzyme that is essential for the synthesis of DNA. Additionally, this compound has been shown to inhibit the activity of several protein kinases, which are involved in the regulation of cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of bacterial and fungal cells. In vivo studies have shown that this compound can inhibit tumor growth in animal models. Additionally, this compound has been shown to have low toxicity in animal models, suggesting that it may be a safe and effective treatment option for a variety of diseases.
実験室実験の利点と制限
One of the main advantages of 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole for lab experiments is its high purity and stability. Additionally, this compound has been shown to have low toxicity in animal models, which makes it a safer alternative to other chemical compounds. However, one limitation of this compound is its relatively high cost compared to other chemical compounds. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
将来の方向性
There are several potential future directions for research on 3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole. One area of research is to further investigate the mechanism of action of this compound, including its effects on specific enzymes and pathways involved in cell growth and proliferation. Additionally, more research is needed to determine the potential side effects of this compound and its long-term safety profile. Finally, this compound may have potential applications in other areas of research, such as the treatment of viral infections or autoimmune diseases.
合成法
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiourea, followed by the cyclization of the resulting intermediate with methylhydrazine. Another method involves the reaction of 4-chlorobenzyl isothiocyanate with 4,5-dimethyl-1,2,4-triazole-3-thiol. Both methods have been reported to yield high purity this compound.
科学的研究の応用
3-[(4-chlorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole has been shown to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. Other potential applications include the treatment of bacterial and fungal infections, as well as the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3S/c1-8-13-14-11(15(8)2)16-7-9-3-5-10(12)6-4-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOLABDCQWSKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-({1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B5327366.png)
![2-{1-[3-(2-pyridinyl)benzyl]-2-pyrrolidinyl}pyridine](/img/structure/B5327373.png)
![N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-ethoxybenzamide](/img/structure/B5327374.png)
![N-(4-isopropylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5327375.png)
![8-(2-hydroxyethyl)-2-(4H-1,2,4-triazol-4-yl)pyrido[3,4-c]-1,6-naphthyridine-1,7(2H,8H)-dione](/img/structure/B5327388.png)
![N-(3-fluorophenyl)-2-[(6-methylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5327395.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5327403.png)

![6-{[(1,1-diethyl-2-propyn-1-yl)amino]carbonyl}-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B5327431.png)
![4-(2,4-dichlorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5327432.png)

